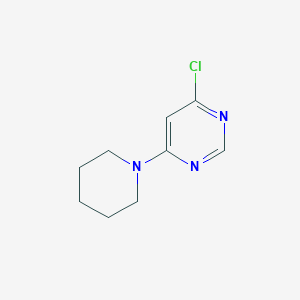

4-氯-6-哌啶-1-基嘧啶

描述

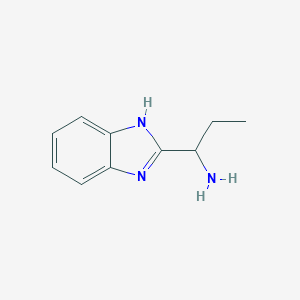

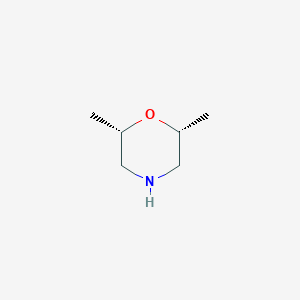

4-Chloro-6-piperidin-1-ylpyrimidine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. The pyrimidine core structure is a common motif in many pharmaceutical agents, and the introduction of various substituents, such as chloro and piperidinyl groups, can lead to compounds with unique biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions that can include chlorination, nucleophilic substitution, and condensation reactions. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, was achieved from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine, yielding an overall yield of about 62% . Similarly, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, another related compound, involved nucleophilic aromatic substitution, hydrogenation, and iodination . These methods highlight the typical synthetic routes that could be adapted for the synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray diffraction, as seen in the analysis of 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines and a new chelating pyrazolylpyrimidine ligand . These studies provide detailed insights into the arrangement of atoms within the molecule and the geometry of the substituents around the pyrimidine core.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the relative reactivities of chlorine atoms in 2,2',4-trichloro-4',5-dipyrimidinyl when reacting with piperidine . The order of reactivity of the chlorine atoms provides valuable information for the selective functionalization of the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of electron-donating or withdrawing groups can affect the compound's reactivity, solubility, and stability. The crystal structures of these compounds can reveal non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for understanding their behavior in different environments .

科学研究应用

有机合成和药物化学

通过各种方法合成了4-氯-6-哌啶-1-基嘧啶衍生物,包括微波辅助合成。这些化合物被用作合成具有潜在抗菌活性的复杂分子的中间体。例如,微波辅助合成已经实现了具有显著抗菌性能的嘧啶亚胺和噻唑烷酮的合成(Merugu, Ramesh, & Sreenivasulu, 2010)。此外,该化合物已被用于合成lafutidine中间体,展示了它在药物化学中的实用性(Shen Li, 2012)。

抗菌活性

多项研究合成了4-氯-6-哌啶-1-基嘧啶的衍生物,以评估它们的抗菌功效。这些化合物对各种细菌和真菌菌株显示出有希望的结果,使它们成为开发新型抗菌剂的潜在候选药物。例如,2-哌啶甲基氨基衍生物表现出显著的抗菌活性,表明它们在对抗微生物感染中的有用性(Imran, Alam, & Abida, 2016)。

DNA检测的荧光探针

已经合成和表征了新型氨基苯并咪唑并[1,2-a]喹啉,带有哌啶取代基。这些化合物以它们的光谱特性而闻名,具有作为DNA特异性荧光探针的潜在应用。这一应用突显了4-氯-6-哌啶-1-基嘧啶衍生物在生物分析化学中的作用,特别是在核酸的检测和研究中(Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011)。

属性

IUPAC Name |

4-chloro-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJONHQHUVJXBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344564 | |

| Record name | 4-chloro-6-piperidin-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1722-14-1 | |

| Record name | 4-chloro-6-piperidin-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。